molecular formula C12H13N3 B13255294 2-(Pyrrolidin-3-yl)-1,8-naphthyridine

2-(Pyrrolidin-3-yl)-1,8-naphthyridine

Cat. No.: B13255294
M. Wt: 199.25 g/mol
InChI Key: RPRSTNQODVPNHB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)-1,8-naphthyridine (CAS 1260865-32-4) is a high-value chemical building block incorporating the 1,8-naphthyridine scaffold, a structure known for a broad spectrum of pharmacological activities. This compound is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The 1,8-naphthyridine core is a privileged structure in drug discovery, with documented applications in developing antimicrobial agents . Specifically, derivatives featuring a pyrrolidine substitution at the 2-position, such as this compound, are key motifs in several established and investigational antibiotics that function as DNA gyrase and topoisomerase IV inhibitors . Research indicates that the 1,8-naphthyridine scaffold is also a promising candidate for the development of antihistaminic agents with potential bronchorelaxant effects, as demonstrated in in vivo studies . Furthermore, 1,8-naphthyridine-3-carboxamide derivatives have been investigated for their cytotoxic activities against various human cancer cell lines, highlighting the scaffold's relevance in anticancer research . The integration of the pyrrolidine ring enhances the molecular diversity and drug-like properties of this scaffold, making it a versatile intermediate for constructing potential therapeutics. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-pyrrolidin-3-yl-1,8-naphthyridine

InChI

InChI=1S/C12H13N3/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1/h1-4,6,10,13H,5,7-8H2

InChI Key

RPRSTNQODVPNHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

Preparation Methods

Direct Cyclization and Condensation Methods

One of the prominent methodologies involves the cyclization of appropriately substituted precursors through Friedlander-type condensation reactions, often catalyzed by environmentally friendly catalysts such as ionic liquids. For instance, a gram-scale synthesis of 1,8-naphthyridines, including derivatives like 2-(Pyrrolidin-3-yl)-1,8-naphthyridine, has been achieved in aqueous media using a biocompatible ionic liquid catalyst, specifically ChOH-IL. This approach leverages the reactivity of active methylene groups with nitrogen-containing heterocycles under mild conditions, yielding high product yields (>90%).

Key features:

  • Use of inexpensive, biocompatible ionic liquids as catalysts.
  • Reaction monitored via thin-layer chromatography (TLC), with product confirmation through NMR and mass spectrometry.
  • Substrate scope includes aromatic and aliphatic active methylene carbonyl compounds, enabling the synthesis of various substituted naphthyridines.

Substitution and Functionalization of Naphthyridine Core

Another approach involves the substitution of functional groups on pre-formed 1,8-naphthyridine derivatives. For example, the reaction of 1,8-naphthyridine-3-carboxylic acid with nucleophiles such as pyrrolidine derivatives under reflux conditions in suitable solvents (e.g., acetonitrile) facilitates the attachment of the pyrrolidine moiety at the third position. These substitution reactions often employ coupling agents or base-mediated conditions to promote nucleophilic attack on electrophilic centers.

Data highlights:

  • Reactions conducted at 45°C with triethylamine or similar bases.
  • Yields exceeding 80% for pyrrolidine derivatives.
  • Subsequent purification via column chromatography or recrystallization.

Multi-step Synthetic Pathways

Complex synthetic routes involve initial preparation of substituted pyrrolidine intermediates, followed by their coupling with naphthyridine precursors. For example, the synthesis of this compound can be achieved via:

  • Step 1: Synthesis of 3-(pyrrolidin-3-yl)alkyl halides or nitriles.
  • Step 2: Nucleophilic substitution on 1,8-naphthyridine-3-carboxylic acid derivatives or chlorides.
  • Step 3: Cyclization or further functionalization to finalize the compound.

This multi-step approach allows precise control over substitution patterns and functional group compatibility, leading to high yields and purity.

Specialized Reactions for Naphthyridine Functionalization

Other notable methods include the use of the Gould-Jacobs reaction, Povarov reaction, and Pictet-Spengler cyclization. These reactions facilitate the formation of the naphthyridine core and subsequent functionalization with pyrrolidine groups. For instance, the Povarov reaction involving aromatic aldehydes, 2-aminopyridines, and indoles has been used to generate complex naphthyridine derivatives with pyrrolidine substitutions.

Reaction Conditions and Optimization

Research indicates that optimizing reaction parameters—such as temperature, solvent, catalyst, and substrate ratios—is critical for maximizing yield and selectivity. The use of water as a green solvent, combined with ionic liquid catalysis, has demonstrated superior performance over traditional organic solvents and toxic catalysts, aligning with sustainable chemistry principles.

Summary of Preparation Methods

Method Key Reactants Catalysts/Conditions Typical Yield Remarks
Friedlander condensation in water Active methylene compounds + nitrogen heterocycles ChOH-IL catalyst, aqueous medium >90% Gram-scale synthesis, environmentally friendly
Nucleophilic substitution 1,8-Naphthyridine-3-carboxylic acid derivatives Triethylamine, reflux in acetonitrile 80-95% Suitable for functionalizing at position 3
Multi-step synthesis Pyrrolidine derivatives + naphthyridine intermediates Various, including reflux, cyclization Variable Precise control over substitution, high purity
Cyclization reactions (Gould-Jacobs, Povarov) Aromatic aldehydes + 2-aminopyridines Acid catalysis, thermal conditions Moderate to high Used for complex derivative synthesis

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyridine core, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated compounds.

Scientific Research Applications

The applications of 1,8-naphthyridine derivatives are broad and include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . These derivatives have also shown potential in treating neurological disorders like Alzheimer's, multiple sclerosis, and depression . Additionally, they exhibit anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant properties .

While the search results do not specifically focus on "2-(Pyrrolidin-3-yl)-1,8-naphthyridine," they do provide information on the broader applications of 1,8-naphthyridine derivatives, which can be relevant due to the shared structural features.

Antimicrobial Activity:

  • Many 1,8-naphthyridine derivatives have demonstrated antibacterial activity against various strains, including S. aureus, Bacillus cereus, E. coli, and P. aeruginosa . Some compounds have shown activity comparable to ampicillin and griseofulvin against B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans .
  • Specific derivatives, such as fluorinated 1,8-naphthyridines with an azetidine moiety, exhibit selective and broad-spectrum antibacterial activity, including against drug-resistant respiratory pathogens, while remaining nontoxic to human cell lines .

Anticancer Activity:

  • Thiourea-azetidine hybrids have been identified as potential VEGFR-2 inhibitors, suggesting their possible use in anticancer applications .

Other Activities:

  • 1,8-naphthyridine derivatives have demonstrated potential applications in neurological disorders such as Alzheimer's, multiple sclerosis, and depression .
  • They possess activities such as anti-osteoporotic (α(v)β(3) antagonists), anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Table of Activities

ActivityDescription
AntimicrobialEffective against a range of bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) . Some derivatives show broad-spectrum activity against drug-resistant pathogens .
AnticancerPotential as VEGFR-2 inhibitors .
Neurological DisordersPotential applications in treating Alzheimer's, multiple sclerosis, and depression .
Miscellaneous ActivitiesIncludes anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the naphthyridine core can interact with nucleic acids. This dual interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives vary in substituents and functional groups, leading to distinct biological and physicochemical properties. Below is a comparative analysis of key analogues:

Compound Substituent Key Biological Activities Mechanistic Insights Reference
2-(Pyrrolidin-3-yl)-1,8-naphthyridine Pyrrolidine (cyclic secondary amine) Hypothesized: Antibacterial, anticancer (based on structural similarity) Potential inhibition of efflux pumps or DNA topoisomerases (inferred from analogues) N/A*
2-(Naphthalen-2-yl)-1,8-naphthyridine Naphthalene (aryl group) Fluorescent sensing, coordination chemistry Acts as a ligand for metal ions (e.g., Ru(II) complexes for luminescent probes)
Vosaroxin Trifluoroethoxy and amino groups Anticancer (Phase III clinical trials) DNA intercalation, topoisomerase II inhibition
3u (1,3-diazaheterocycle fused) Fused triazole ring Anticancer (A375 melanoma cells) Induces necroptosis/apoptosis via ROS-mediated pathways
1,8-Naphthyridine-2-carboxamides Carboxamide groups Anti-inflammatory (inhibition of ROS in BV2 microglia) Suppresses NF-κB signaling and myeloperoxidase activity

Notes:

  • *Direct studies on this compound are absent in the provided evidence. Its profile is inferred from structural analogues.
  • Vosaroxin and 3u highlight the importance of substituents in enhancing DNA-targeted activity.

Biological Activity

2-(Pyrrolidin-3-yl)-1,8-naphthyridine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound features a naphthyridine core with a pyrrolidine substituent, which is believed to contribute to its biological activity. The structural formula can be represented as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2

Antimicrobial Activity

Research indicates that 1,8-naphthyridine derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that while the parent compound showed limited antibacterial effects on its own, it significantly enhanced the activity of fluoroquinolone antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli when used in combination therapies. The minimum inhibitory concentrations (MICs) of these antibiotics were notably reduced in the presence of the naphthyridine derivative, indicating a synergistic effect .

Antibiotic MIC Without Compound (µg/mL) MIC With Compound (µg/mL)
Ofloxacin324
Lomefloxacin162

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been explored through various studies. Research has shown that these compounds can induce apoptosis in cancer cells by interacting with key molecular targets involved in cell proliferation and survival pathways. Specifically, this compound has been noted for its ability to inhibit certain kinases and modulate signaling pathways related to tumor growth .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. Studies have indicated that derivatives of 1,8-naphthyridine can inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription in bacteria. This mechanism provides insight into how these compounds can be utilized as potential antibacterial agents .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The naphthyridine moiety can participate in π-π stacking interactions and hydrogen bonding with target proteins or nucleic acids. This interaction may lead to conformational changes in enzymes or receptors, ultimately affecting their activity .

Case Studies

  • Antimicrobial Synergy : A study investigating the combination of this compound with fluoroquinolones demonstrated a significant reduction in MIC values against multi-drug resistant bacterial strains, suggesting potential applications in overcoming antibiotic resistance .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that treatment with naphthyridine derivatives led to increased apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-(Pyrrolidin-3-yl)-1,8-naphthyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of 1,8-naphthyridine derivatives often employs the Friedlander reaction, which involves condensation of 2-aminopyridines with carbonyl compounds under acidic or basic conditions. Microwave-assisted synthesis has been shown to improve reaction efficiency and yield (e.g., 90% yield in some cases) by reducing reaction time . Ionic liquid catalysis is another green chemistry approach that enhances regioselectivity and minimizes by-products . For pyrrolidine-substituted derivatives, Co(OAc)₂-catalyzed trifluoromethylation and C(3)-selective arylation via 6-endo-dig cyclization are emerging strategies . Optimization of substituents (e.g., aryl or heteroaryl groups) and solvent systems (e.g., ethanol vs. DMF) significantly impacts yield and purity .

Q. How do 1,8-naphthyridine derivatives exert cytotoxic effects in cancer cell lines?

  • Methodological Answer : These derivatives primarily act as DNA intercalators, inserting between base pairs and disrupting replication/transcription. For example, compounds with 4-tolyl or 4-bromophenyl substituents exhibit IC₅₀ values of ~1.5 μM in MCF7 cells by altering DNA conformation . Fluorescence quenching assays and viscometry are standard techniques to confirm intercalation. Additionally, topoisomerase I/II inhibition and tubulin polymerization disruption are observed in derivatives with electron-withdrawing groups (e.g., nitro or cyano) .

Q. What in vitro assays are commonly used to evaluate the DNA intercalation potential of 1,8-naphthyridine compounds?

  • Methodological Answer :

  • Fluorescence spectroscopy : Measures displacement of ethidium bromide (EtBr) from DNA; a reduction in EtBr fluorescence indicates competitive binding .
  • Circular dichroism (CD) : Detects changes in DNA secondary structure upon compound binding .
  • Gel electrophoresis : Assesses DNA damage or stabilization by observing migration patterns .
    These assays are often complemented by molecular docking to predict binding modes at the atomic level .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported antitumor activities of structurally similar 1,8-naphthyridine derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., IC₅₀ variations across cell lines) often arise from differences in substituent positioning or assay conditions. To address this:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., comparing 2- vs. 7-position aryl groups) and quantify effects using standardized cytotoxicity assays (e.g., MTT or SRB protocols) .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values for HepG2 vs. MCF7 cells) to identify trends in selectivity .
  • Mechanistic validation : Use knock-out cell lines (e.g., topoisomerase-deficient models) to confirm target specificity .

Q. How can computational methods like molecular docking guide the design of 1,8-naphthyridine-based inhibitors targeting specific enzymes?

  • Methodological Answer :

  • Docking software (AutoDock, Schrödinger) : Predict binding affinities to targets like DNA gyrase or EGFR. For example, glucosamine-conjugated derivatives show enhanced binding to bacterial gyrase (ΔG = −9.2 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and bioavailability to prioritize compounds for synthesis .
  • Quantum chemical calculations : Density functional theory (DFT) optimizes charge distribution in derivatives with electron-deficient cores (e.g., trifluoromethyl groups) to enhance target engagement .

Q. What are the challenges in achieving regioselectivity during the synthesis of polyfunctionally substituted 1,8-naphthyridinones, and how can they be addressed?

  • Methodological Answer : Regioselectivity issues arise in reactions involving multiple reactive sites (e.g., positions 2, 4, and 7). Solutions include:

  • Directing groups : Use of amino or nitro substituents to steer electrophilic attacks to specific positions .
  • Microwave irradiation : Enhances regiocontrol in cyclization steps (e.g., forming thieno[2,3-b]benzo derivatives) by enabling rapid, uniform heating .
  • Protecting group strategies : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) during key steps .

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